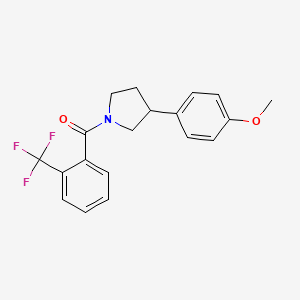

(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Beschreibung

(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a pyrrolidine-based methanone derivative featuring two distinct aromatic substituents:

- 3-(4-Methoxyphenyl) group: A para-methoxy-substituted phenyl ring attached to the pyrrolidine nitrogen, contributing electron-donating properties.

- 2-(Trifluoromethyl)phenyl ketone: A phenyl group with a trifluoromethyl (CF₃) substituent in the ortho position, enhancing lipophilicity and metabolic stability.

For instance, phenoxy-pyrrolidine derivatives with trifluoromethyl groups have been explored as CoA-disrupting agents , while pyrrolidine-methanone scaffolds are associated with kinase inhibition (e.g., JAK-STAT pathways) .

Eigenschaften

IUPAC Name |

[3-(4-methoxyphenyl)pyrrolidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO2/c1-25-15-8-6-13(7-9-15)14-10-11-23(12-14)18(24)16-4-2-3-5-17(16)19(20,21)22/h2-9,14H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCBKPMLIRHXJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone, with the CAS number 1209749-47-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H18F3NO2

- Molecular Weight : 349.3 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a methoxyphenyl group and a trifluoromethylphenyl group.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including neuroprotective effects and potential interactions with neurotransmitter systems. The following sections detail specific findings related to its pharmacological properties.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of compounds structurally similar to (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone. For instance, related pyrrolidine derivatives have shown efficacy in protecting neuronal cells from excitotoxic damage induced by kainic acid in organotypic hippocampal slice cultures. These studies suggest that such compounds may modulate pathways involving protein kinases like AKT and PKA, which are critical for cell survival under stress conditions .

The proposed mechanisms of action for this compound include:

- Inhibition of Cholinesterases : Similar compounds have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are essential for neurotransmitter regulation. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .

- Interaction with Trace Amine-Associated Receptors (TAARs) : Some studies suggest that the neuroprotective effects may be mediated through interactions with TAARs, influencing downstream signaling pathways involving AKT and PKA activation .

Case Studies and Research Findings

- Neuroprotection Against Kainic Acid Toxicity :

- Cholinesterase Inhibition Studies :

-

Structure-Activity Relationship (SAR) :

- Research into the SAR of related phenyl(pyrrolidin-1-yl)methanone derivatives has provided insights into how modifications to the molecular structure can enhance biological activity. For example, the introduction of methoxy groups at specific positions on the aromatic rings has been correlated with increased potency against cholinesterases .

Table 1: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

- Case Study : A study involving MCF-7 breast cancer cells showed that treatment with the compound at concentrations of 10 μM led to over 50% reduction in cell viability, indicating potent cytotoxic effects. The mechanism involves inducing apoptosis through activation of caspases, which are critical in the apoptotic pathway.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of bacterial strains.

- Study Findings : In screening assays, it displayed effective inhibition against Gram-positive and Gram-negative bacteria at concentrations as low as 5 μM. Notably, it was particularly effective against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

| Activity Type | Concentration (μM) | Effect | Reference |

|---|---|---|---|

| Antitumor | 10 | >50% reduction in viability | |

| Antimicrobial | 5 | Effective inhibition | |

| GPCR Modulation | Variable | Altered signaling pathways |

Antitumor Efficacy in Breast Cancer

In a controlled study, the compound was administered to MCF-7 breast cancer cells. Results indicated significant apoptosis induction, with an increase in caspase activity correlating with reduced cell viability. This suggests that the compound could be a promising candidate for further development in cancer therapy.

Antimicrobial Screening

A series of tests against various bacterial strains revealed that the compound inhibited growth effectively. Its low effective concentration highlights its potential as a therapeutic agent against bacterial infections.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Observations:

- Pyrrolidine vs.

- Substituent Effects : The ortho-CF₃ group in the target compound contrasts with para-CF₃ in 16G, which could alter steric interactions in enzyme active sites.

- Synthetic Routes: Sonogashira coupling (used for 16G) and Pd-catalyzed methods are common for aryl-alkyne linkages, suggesting scalability for the target compound .

Functional Group Analysis

Methoxyphenyl Moieties :

Trifluoromethyl Groups :

Physicochemical Properties

Limited data exist for the target compound, but analogs provide insights:

- ’s Analog: A pyrrolidine-methanone with methylpyridinyl and phenyl groups (C₁₇H₁₈N₂O) has a defined formula and CAS registry, suggesting comparable molecular weight and stability .

- ’s Imidazopyridine : Exhibits a melting point of 149–151°C and IR peaks at 1675 cm⁻¹ (C=O), indicating solid-state stability and carbonyl reactivity .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.